REACTION_CXSMILES
|
[N:1]1[CH:2]=[CH:3][N:4]2[CH:9]=[CH:8][C:7]([C:10]#[N:11])=[CH:6][C:5]=12.[I:12]N1C(=O)CCC1=O.CN(C=O)C>C(OCC)(=O)C.C1COCC1.S([O-])([O-])(=O)=S.[Na+].[Na+]>[I:12][C:3]1[N:4]2[CH:9]=[CH:8][C:7]([C:10]#[N:11])=[CH:6][C:5]2=[N:1][CH:2]=1 |f:5.6.7|
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
N=1C=CN2C1C=C(C=C2)C#N
|
Name
|
|
Quantity
|
2.07 g
|
Type
|
reactant
|
Smiles
|
IN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
sodium thiosulfate
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a colorless solution
|
Type
|
CUSTOM
|
Details
|
kept at 20° C.
|
Type
|
STIRRING
|
Details
|
well shaken
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was back-extracted with ethyl acetate (1×100 mL)
|
Type
|
WASH
|
Details
|
washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography (silica gel, 60% to 80% ethyl acetate/hexanes)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CN=C2N1C=CC(=C2)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |